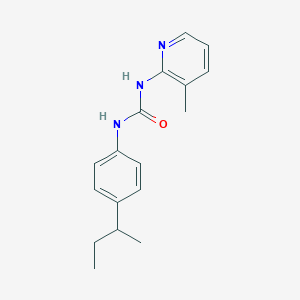
2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide, also known as MPHP, is a synthetic stimulant drug that belongs to the piperidine class of chemicals. It is a designer drug that has gained popularity among recreational drug users due to its psychoactive effects. However, MPHP has also been studied for its potential applications in scientific research.
作用机制
2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can result in feelings of euphoria, increased energy, and heightened alertness. However, prolonged use of 2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide can lead to dopamine depletion and neurotoxicity.
Biochemical and Physiological Effects:
2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It can also cause hyperthermia, dehydration, and muscle breakdown. In addition, 2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide has been shown to have neurotoxic effects, particularly on dopamine neurons.
实验室实验的优点和局限性
2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor, which makes it useful for studying the dopamine system. It is also relatively easy to synthesize, which makes it accessible to researchers. However, 2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide also has several limitations. It has a short half-life, which means that its effects are short-lived. In addition, its neurotoxic effects can make it difficult to use in long-term studies.
未来方向
There are several future directions for research on 2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential as a tool for studying the dopamine system and its role in addiction and other neurological disorders. Finally, future research could focus on developing safer and more effective dopamine reuptake inhibitors that do not have the neurotoxic effects of 2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide.
合成方法
2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide is a synthetic compound that can be synthesized in a laboratory using various methods. One of the most common methods involves the reaction of 2-methylphenylacetonitrile with piperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then converted to the carboxamide form using a carboxylic acid.
科学研究应用
2-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a useful tool for studying the dopamine system and its role in various neurological disorders.
属性
IUPAC Name |
2-methyl-N-(2-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-7-3-4-9-13(11)15-14(17)16-10-6-5-8-12(16)2/h3-4,7,9,12H,5-6,8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIGFUWTOCABFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B5312688.png)
![2-(4-chlorophenyl)-4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5312693.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate](/img/structure/B5312695.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide](/img/structure/B5312697.png)
![N-cyclopropyl-1'-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312699.png)
![6-methyl-2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinic acid](/img/structure/B5312702.png)

![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5312717.png)
![2-{[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5312725.png)
![4-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4H-chromene-2-carboxamide](/img/structure/B5312734.png)

![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5312742.png)
![5-isopropyl-2-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5312754.png)
![3-(2-chlorophenyl)-2-[2-(2-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312778.png)